9-Phenanthryl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

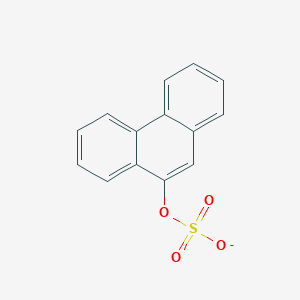

9-phenanthryl sulfate is a phenanthryl monosulfate. It is a conjugate base of a 9-phenanthryl hydrogen sulfate.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

9-Phenanthryl sulfate is primarily studied for its role in metabolic pathways and as a conjugate in drug metabolism. It is known to be a metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) that is prevalent in the environment.

Metabolism of Polycyclic Aromatic Hydrocarbons

Research has demonstrated that this compound plays a significant role in the metabolism of phenanthrene. In animal studies, it has been identified as a product of phenanthrene metabolism, indicating its potential as a biomarker for PAH exposure. In particular, studies have shown that when phenanthrene is administered to animals, various hydroxyphenanthrenes and their sulfate esters, including this compound, are excreted in urine . This suggests that monitoring levels of this compound could provide insights into environmental exposure to PAHs.

Glycosaminoglycan Research

In biochemical contexts, sulfated compounds like this compound can influence glycosaminoglycan (GAG) synthesis and structure. GAGs are essential components of the extracellular matrix and play critical roles in cell signaling and adhesion. Studies have shown that sulfation patterns can significantly affect the biological activity of GAGs, with implications for tissue engineering and regenerative medicine . The ability of this compound to modify GAG structures could be leveraged in therapeutic applications aimed at enhancing tissue repair.

Environmental Applications

The environmental implications of this compound are particularly relevant given the increasing concern over PAH pollution.

Biomonitoring and Environmental Assessment

As a metabolite of phenanthrene, this compound can serve as an indicator for PAH contamination in various ecosystems. Its presence in biological samples (e.g., urine from exposed animals) can be used to assess the extent of environmental exposure to PAHs . Analytical methods such as high-performance liquid chromatography (HPLC) have been employed to quantify these metabolites in environmental samples, aiding in pollution monitoring efforts .

Toxicological Studies

Toxicological assessments often involve studying the metabolites of environmental pollutants like phenanthrene. The toxicity profile of this compound itself can provide insights into the potential health risks associated with PAH exposure. Understanding its toxicokinetics—how it is absorbed, distributed, metabolized, and excreted—can inform risk assessments related to human health and ecological impacts .

Therapeutic Potential

Emerging research suggests that compounds like this compound may have therapeutic applications due to their interactions with biological systems.

Drug Metabolism Studies

The study of this compound's role in drug metabolism is crucial for understanding how drugs are processed in the body. Its ability to conjugate with various substrates may influence the pharmacokinetics of drugs that undergo sulfation reactions . This knowledge is essential for drug development processes, particularly for compounds that may be susceptible to metabolic activation or detoxification through sulfation.

Antioxidant Properties

Some studies suggest that certain sulfated polycyclic compounds exhibit antioxidant properties, which could be beneficial in developing new therapeutic agents aimed at oxidative stress-related conditions . Further research into the antioxidant capacity of this compound may reveal additional health benefits.

Análisis De Reacciones Químicas

Hydrolysis Reactions

9-Phenanthryl sulfate undergoes hydrolysis under acidic or basic conditions, regenerating phenanthrene and sulfuric acid derivatives. Key findings include:

-

Acidic Hydrolysis : At elevated temperatures (100°C) with 5N HCl, the sulfate ester bond cleaves to yield 9-hydroxyphenanthrene and inorganic sulfate .

-

Enzymatic Hydrolysis : Sulfatases from Taka-diastase selectively hydrolyze the sulfate group, producing 9-hydroxyphenanthrene without degrading the aromatic backbone .

Table 1: Hydrolysis Conditions and Products

Enzymatic Sulfation/Desulfation

In biological systems, this compound is formed and metabolized via enzymatic pathways:

-

Sulfation : Fungal aryl-sulfotransferases catalyze the conjugation of phenanthrene metabolites (e.g., 9-hydroxyphenanthrene) with sulfate groups, forming this compound .

-

Desulfation : Mammalian systems exhibit limited capacity to excrete this compound. Studies in rabbits and rats showed no detectable urinary this compound, unlike its 1-, 2-, 3-, and 4-isomers .

Table 2: Enzymatic Sulfation vs. Desulfation

| Process | Organism/Condition | Substrate | Outcome |

|---|---|---|---|

| Sulfation | C. elegans fungi | 9-Hydroxyphenanthrene | This compound |

| Desulfation | Rabbit/Rat liver enzymes | This compound | No detectable excretion |

Synthetic Preparation

This compound is synthesized chemically through:

-

Sulfamic Acid Method : Treatment of 9-hydroxyphenanthrene with sulfamic acid in pyridine yields potassium this compound (48% efficiency) .

-

Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions using 9-phenanthryl boronic acid derivatives enable functionalization at the 9-position .

Photochemical Reactivity

Under UV irradiation, 9-phenanthryl derivatives exhibit unique photobehavior:

-

Cyclopropane Rearrangement : Direct irradiation of 1,1-dimethyl-2-(9-phenanthryl)cyclopropane yields 2-methyl-4-(9-phenanthryl)-1-butene via di-π -methane rearrangement .

-

Triplet-State Reactivity : Sensitized photolysis produces stable cyclopropane intermediates, contrasting with free-rotor decay typically seen in triplet-state reactions .

Biological Conjugation Pathways

Fungal metabolism of phenanthrene involves phase I (oxidation) and phase II (conjugation) reactions:

-

Phase I : Cytochrome P-450 monooxygenases oxidize phenanthrene to 9,10-epoxide, which hydrates to trans-9,10-dihydrodiol .

-

Phase II : UDP-glucuronyltransferases and sulfotransferases conjugate dihydrodiol metabolites to form glucuronides or sulfates like this compound .

Comparative Reactivity

This compound’s reactivity differs from other phenanthrene sulfates due to steric and electronic effects:

Table 3: Reactivity Comparison of Phenanthrene Sulfates

| Compound | Hydrolysis Rate (5N HCl) | Enzymatic Desulfation | Biological Detection |

|---|---|---|---|

| 1-Phenanthryl sulfate | Fast | Yes | High urinary levels |

| This compound | Moderate | No | Not detected |

Key Research Findings

-

Stereoselectivity : Fungal sulfation at the 9-position produces enantiomers distinct from mammalian metabolites .

-

Stability : The 9-sulfate group resists enzymatic cleavage in mammals, limiting its role in detoxification pathways .

-

Synthetic Utility : 9-Phenanthryl boronic acid intermediates enable tailored synthesis of polyaromatic systems .

Propiedades

Fórmula molecular |

C14H9O4S- |

|---|---|

Peso molecular |

273.29 g/mol |

Nombre IUPAC |

phenanthren-9-yl sulfate |

InChI |

InChI=1S/C14H10O4S/c15-19(16,17)18-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,15,16,17)/p-1 |

Clave InChI |

YOZPSKKPTONSSV-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OS(=O)(=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OS(=O)(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.